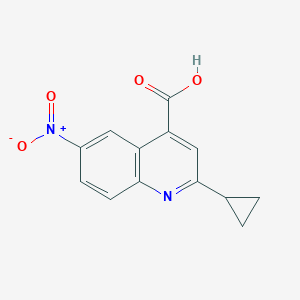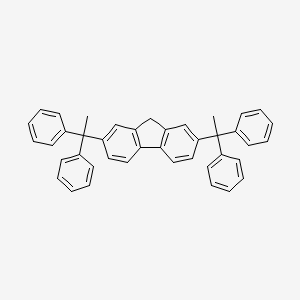
2,7-Bis(1,1-diphenylethyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(1,1-diphenylethyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two 1,1-diphenylethyl groups attached to the 2 and 7 positions of the fluorene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene typically involves the reaction of fluorene with 1,1-diphenylethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
2,7-Bis(1,1-diphenylethyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2,7-Bis(1,1-diphenylethyl)-9H-fluorene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene involves its interaction with specific molecular targets. The compound can interact with various enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Fluorene: The parent compound of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene, lacking the 1,1-diphenylethyl groups.
2,7-Di-tert-butylfluorene: Similar in structure but with tert-butyl groups instead of 1,1-diphenylethyl groups.
9,9-Diphenylfluorene: Another derivative of fluorene with diphenyl groups at the 9 position.
Uniqueness
This compound is unique due to the presence of the bulky 1,1-diphenylethyl groups at the 2 and 7 positions. This structural feature imparts distinct physical and chemical properties, such as increased steric hindrance and altered electronic characteristics, making it valuable for specific applications in materials science and organic synthesis.
属性
分子式 |
C41H34 |
|---|---|
分子量 |
526.7 g/mol |
IUPAC 名称 |
2,7-bis(1,1-diphenylethyl)-9H-fluorene |
InChI |
InChI=1S/C41H34/c1-40(32-15-7-3-8-16-32,33-17-9-4-10-18-33)36-23-25-38-30(28-36)27-31-29-37(24-26-39(31)38)41(2,34-19-11-5-12-20-34)35-21-13-6-14-22-35/h3-26,28-29H,27H2,1-2H3 |
InChI 键 |
GKEAJSMKBNJJBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)C(C)(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


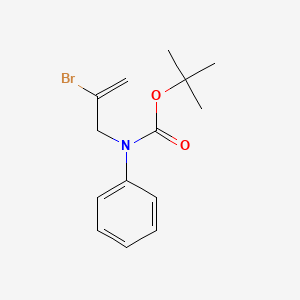
![Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate](/img/structure/B13692354.png)

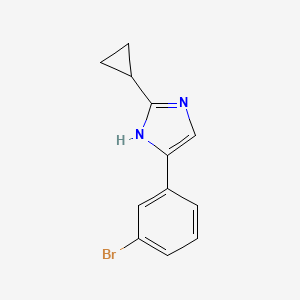
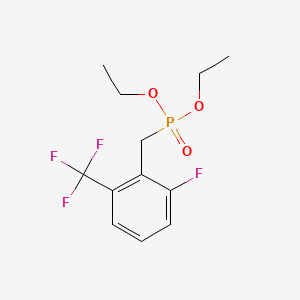


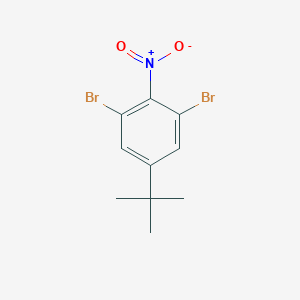
![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)
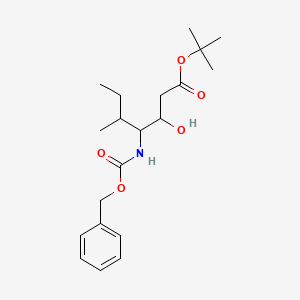
![4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)


